molecular formula C55H76N6O13S B12366842 mgc(3Me)FL

mgc(3Me)FL

Cat. No.: B12366842
M. Wt: 1061.3 g/mol
InChI Key: FFARRCJICNKSHB-GSVOJQHPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

mgc(3Me)FL: is a fluorescent dye used primarily as a Golgi apparatus probe. It is the active fluorescent form of mgc(3Me)FDA after hydrolysis in cells. This compound subcellularly localizes to the Golgi apparatus and binds to the outer leaflet of the plasma membrane, causing the plasma membrane to fluoresce .

Preparation Methods

Synthetic Routes and Reaction Conditions: mgc(3Me)FL is synthesized from mgc(3Me)FDA. The synthesis involves the hydrolysis of mgc(3Me)FDA in cells, resulting in the formation of this compound. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed .

Industrial Production Methods: The industrial production of this compound involves large-scale synthesis of mgc(3Me)FDA followed by its hydrolysis under controlled conditions to produce this compound. The process ensures high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: mgc(3Me)FL primarily undergoes hydrolysis reactions. It does not participate in oxidation, reduction, or substitution reactions under normal conditions .

Common Reagents and Conditions: The hydrolysis of mgc(3Me)FDA to this compound occurs in the presence of water and cellular enzymes. No additional reagents are required for this transformation .

Major Products Formed: The major product formed from the hydrolysis of mgc(3Me)FDA is this compound .

Mechanism of Action

mgc(3Me)FL exerts its effects by localizing to the Golgi apparatus and binding to the outer leaflet of the plasma membrane. This binding causes the plasma membrane to fluoresce, allowing for visualization under a fluorescence microscope. The molecular targets and pathways involved include the Golgi apparatus and the plasma membrane .

Comparison with Similar Compounds

Uniqueness: this compound is unique in its ability to bind to both the Golgi apparatus and the plasma membrane, providing dual visualization capabilities. This makes it a valuable tool for studying cellular processes involving these organelles .

Properties

Molecular Formula

C55H76N6O13S

Molecular Weight

1061.3 g/mol

IUPAC Name

5-[[(5S)-6-amino-5-[[2-[2-[2-[methyl-[(2R)-2-[methyl-[2-[methyl(tetradecanoyl)amino]acetyl]amino]-3-sulfanylpropanoyl]amino]ethoxy]ethoxy]acetyl]amino]-6-oxohexyl]carbamoyl]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid

InChI

InChI=1S/C55H76N6O13S/c1-5-6-7-8-9-10-11-12-13-14-15-19-49(65)60(3)34-50(66)61(4)45(36-75)54(69)59(2)27-28-72-29-30-73-35-48(64)58-44(52(56)67)18-16-17-26-57-53(68)37-20-23-40(43(31-37)55(70)71)51-41-24-21-38(62)32-46(41)74-47-33-39(63)22-25-42(47)51/h20-25,31-33,44-45,62,75H,5-19,26-30,34-36H2,1-4H3,(H2,56,67)(H,57,68)(H,58,64)(H,70,71)/t44-,45-/m0/s1

InChI Key

FFARRCJICNKSHB-GSVOJQHPSA-N

Isomeric SMILES

CCCCCCCCCCCCCC(=O)N(C)CC(=O)N(C)[C@@H](CS)C(=O)N(C)CCOCCOCC(=O)N[C@@H](CCCCNC(=O)C1=CC(=C(C=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O)C(=O)N

Canonical SMILES

CCCCCCCCCCCCCC(=O)N(C)CC(=O)N(C)C(CS)C(=O)N(C)CCOCCOCC(=O)NC(CCCCNC(=O)C1=CC(=C(C=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.